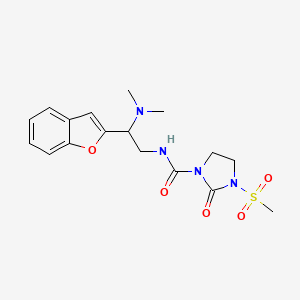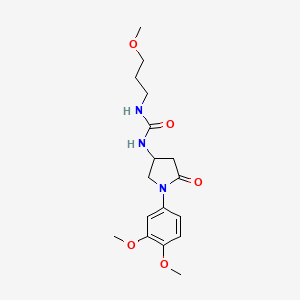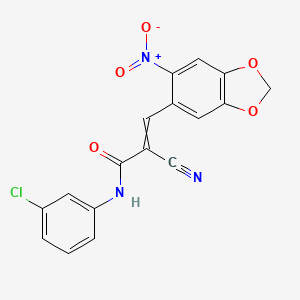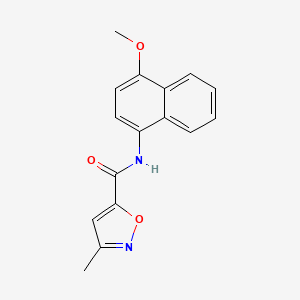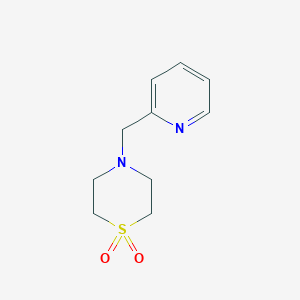![molecular formula C21H22F3NO4S B2471251 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1902950-12-2](/img/structure/B2471251.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups including an octahydrobenzo[b][1,4]dioxin ring, a trifluoromethyl group, and a biphenyl sulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylation is a common procedure in pharmaceuticals and agrochemicals . The synthesis of similar compounds often involves radical intermediates .Molecular Structure Analysis
The trifluoromethyl group, biphenyl group, and dioxin ring are all significant components of the molecule. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .Applications De Recherche Scientifique
Enzyme Inhibition and Antimicrobial Activities
Research has demonstrated the enzyme inhibitory potential of sulfonamides having benzodioxane and acetamide moieties. These compounds exhibit substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE), indicating their potential use in managing diseases related to enzyme dysfunction. For instance, the study by Abbasi et al. (2019) outlines the synthesis and enzyme inhibitory activities of new sulfonamides, which could be applied in the development of therapeutic agents targeting specific enzymes (Abbasi et al., 2019).
Moreover, sulfonamide compounds bearing the benzodioxane moiety have also shown potent antibacterial potential against various Gram-negative and Gram-positive strains. This suggests their application in treating bacterial infections and in the synthesis of antibacterial agents (Abbasi et al., 2016).
Anticancer and Antiproliferative Properties
Sulfonamides incorporating 1,4-Benzodioxane moieties have been investigated for their anticancer and antiproliferative properties. For example, Irshad et al. (2018) report on the synthesis of sulfonamide derivatives that showed moderate activity against specific enzymes like acetylcholinesterase (AChE) and lipoxygenase (LOX), with some demonstrating promising antimicrobial activities. Such studies highlight the potential use of these compounds in developing cancer therapies (Irshad, 2018).
Molecular Docking and Theoretical Studies
Theoretical investigations and molecular docking studies of sulfonamide derivatives have provided insights into their mechanism of action and potential as antimalarial agents and for other therapeutic applications. Fahim and Ismael (2021) conducted a study that highlighted the antimalarial activity of sulfonamide compounds, along with their ADMET properties, showcasing their potential in drug discovery and development against malaria and possibly other diseases (Fahim & Ismael, 2021).
Environmental and Analytical Applications
Sulfonamides have also found applications in environmental sciences, particularly in the analysis and removal of contaminants. Zhou and Fang (2015) developed a method for the sensitive determination of sulfonamides in environmental water samples, utilizing micro-solid phase extraction combined with high-performance liquid chromatography. This work underscores the importance of sulfonamides in environmental monitoring and pollution control (Zhou & Fang, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO4S/c22-21(23,24)16-3-1-2-15(12-16)14-4-7-18(8-5-14)30(26,27)25-17-6-9-19-20(13-17)29-11-10-28-19/h1-5,7-8,12,17,19-20,25H,6,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXYWIIMVMLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471168.png)
![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid](/img/structure/B2471170.png)
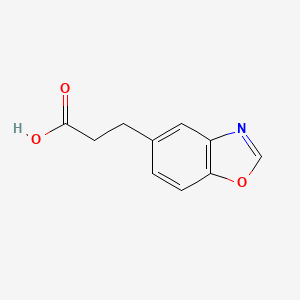
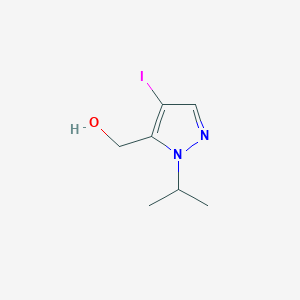

![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2471178.png)
![1-(3,4-Difluorophenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2471179.png)
